molecular formula C21H18N2O4 B11118147 [2-(1,3-Benzodioxol-5-yl)quinolin-4-yl](morpholin-4-yl)methanone

[2-(1,3-Benzodioxol-5-yl)quinolin-4-yl](morpholin-4-yl)methanone

Cat. No.: B11118147
M. Wt: 362.4 g/mol
InChI Key: CHJYVYZWBQQRNB-UHFFFAOYSA-N
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Description

[2-(1,3-Benzodioxol-5-yl)quinolin-4-yl](morpholin-4-yl)methanone is a useful research compound. Its molecular formula is C21H18N2O4 and its molecular weight is 362.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality [2-(1,3-Benzodioxol-5-yl)quinolin-4-yl](morpholin-4-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [2-(1,3-Benzodioxol-5-yl)quinolin-4-yl](morpholin-4-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C21H18N2O4

Molecular Weight

362.4 g/mol

IUPAC Name

[2-(1,3-benzodioxol-5-yl)quinolin-4-yl]-morpholin-4-ylmethanone

InChI

InChI=1S/C21H18N2O4/c24-21(23-7-9-25-10-8-23)16-12-18(22-17-4-2-1-3-15(16)17)14-5-6-19-20(11-14)27-13-26-19/h1-6,11-12H,7-10,13H2

InChI Key

CHJYVYZWBQQRNB-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC5=C(C=C4)OCO5

Origin of Product

United States

Biological Activity

The compound 2-(1,3-Benzodioxol-5-yl)quinolin-4-ylmethanone, also known as a benzodioxole-derived quinoline, has garnered attention in recent years for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and comparisons with similar compounds.

Synthesis

The synthesis of 2-(1,3-Benzodioxol-5-yl)quinolin-4-ylmethanone typically involves multi-step organic reactions. The process includes:

  • Preparation of the Quinoline Core : The quinoline structure is synthesized through cyclization reactions involving appropriate precursors.
  • Introduction of the Benzodioxole Moiety : This is achieved via electrophilic aromatic substitution or similar methods.
  • Attachment of the Morpholine Group : Morpholine is incorporated using nucleophilic substitution reactions.

Anticancer Activity

Research indicates that compounds containing benzodioxole and quinoline structures exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. It has demonstrated activity against a range of bacteria and fungi, suggesting potential applications in treating infectious diseases.

The biological activity of 2-(1,3-Benzodioxol-5-yl)quinolin-4-ylmethanone may involve:

  • Enzyme Inhibition : The compound can inhibit specific enzymes involved in cancer progression and microbial resistance.
  • Receptor Modulation : It may interact with various receptors, modulating their activity and influencing cellular signaling pathways.

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with similar structures:

Compound NameStructure FeaturesBiological Activity
1-(1,3-Benzodioxol-5-yl)-2-propanolBenzodioxole moietyAntimicrobial
3-(1,3-Benzodioxol-5-yl)-2-methylpropanoic acidDifferent functional groupAnti-inflammatory
2-Benzo[1,3]dioxol-5-yl-indolizineDifferent core structureAnticancer

Case Studies

Several studies have highlighted the biological activity of related compounds:

  • Anticancer Studies : A study demonstrated that a related benzodioxole compound exhibited IC50 values in the micromolar range against various cancer cell lines, indicating potent anticancer activity.
  • Microbial Resistance : Research has shown that benzodioxole derivatives can overcome bacterial resistance mechanisms, making them valuable in developing new antibiotics.

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